2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide
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Overview
Description
2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is an organic compound that features a bromine atom, a benzamide group, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by amide formation. For instance, the bromination of a benzamide derivative can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions . The subsequent reaction with a tetrahydronaphthalene derivative in the presence of a suitable base can yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents.
Reduction Reactions: The amide group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromine atom in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce corresponding carbonyl or amine derivatives.
Scientific Research Applications
2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide involves its interaction with molecular targets through various pathways. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzonitrile
- 2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzylamine
Uniqueness
Compared to similar compounds, 2-bromo-N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)benzamide is unique due to its specific functional groups and structural features. The presence of both a bromine atom and a hydroxyl group provides distinct reactivity and potential for diverse applications.
Properties
IUPAC Name |
2-bromo-N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c19-16-8-4-3-7-15(16)17(21)20-12-18(22)10-9-13-5-1-2-6-14(13)11-18/h1-8,22H,9-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSQUSVLOOWBIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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